Cas no 2445794-63-6 (5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid)

5-(1-{(tert-Butoxy)carbonylamino}ethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid is a specialized bicyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid functionality. Its rigid tricyclo[3.3.0.0³,⁷]octane scaffold provides structural stability, making it valuable in medicinal chemistry and peptide synthesis. The Boc group ensures selective deprotection under mild acidic conditions, enabling controlled derivatization. The carboxylic acid moiety allows for further functionalization via amidation or esterification. This compound is particularly useful in the design of constrained peptidomimetics and as a building block for bioactive molecules requiring conformational rigidity. Its well-defined reactivity and stability make it suitable for applications in drug discovery and materials science.
5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid structure
2445794-63-6 structure
商品名:5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid
CAS番号:2445794-63-6
MF:C16H25NO4
メガワット:295.374005079269
CID:5668966
PubChem ID:165830467

5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2445794-63-6
    • EN300-26975784
    • 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
    • 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid
    • インチ: 1S/C16H25NO4/c1-9(17-13(20)21-14(2,3)4)15-5-10-7-16(15,12(18)19)8-11(10)6-15/h9-11H,5-8H2,1-4H3,(H,17,20)(H,18,19)
    • InChIKey: ADNGFLJOVDRYFN-UHFFFAOYSA-N
    • ほほえんだ: OC(C12CC3CC1(C(C)NC(=O)OC(C)(C)C)CC3C2)=O

計算された属性

  • せいみつぶんしりょう: 295.17835828g/mol
  • どういたいしつりょう: 295.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 75.6Ų

5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26975784-1.0g
5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
2445794-63-6 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26975784-1g
5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
2445794-63-6
1g
$0.0 2023-09-11

5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid 関連文献

5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acidに関する追加情報

Introduction to 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid (CAS No: 2445794-63-6)

5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid, identified by its CAS number 2445794-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential biological activities. This tricyclic derivative exhibits a complex three-dimensional framework, which is characterized by a fused ring system consisting of three cycloalkane rings. The presence of functional groups such as the tert-butoxy carbonyl amino moiety and the carboxylic acid group at the terminal position contributes to its diverse chemical reactivity and biological interactions.

The compound’s structure is reminiscent of tricyclic scaffolds that are frequently employed in drug design, owing to their ability to mimic natural products and exhibit favorable pharmacokinetic properties. Tricyclic compounds are known for their stability, solubility, and binding affinity to biological targets, making them valuable candidates for medicinal chemistry applications. The specific arrangement of atoms in 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid may contribute to its potential role as a precursor or intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of tricyclic compounds, particularly those with modifications that enhance their bioavailability and target specificity. The tert-butoxy carbonyl amino group is a common protective group in peptide synthesis but also serves as a key pharmacophore in certain drug molecules. Its presence in this compound suggests potential applications in peptidomimetic drug development or as a building block for more complex bioactive molecules.

The carboxylic acid functionality at the end of the tricyclic backbone provides an additional site for chemical modification, enabling further derivatization to tailor the compound’s properties for specific biological assays or therapeutic purposes. This versatility makes 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid a promising candidate for further investigation in synthetic chemistry and drug discovery.

Recent advancements in computational chemistry have facilitated the rapid screening of tricyclic compounds for their potential biological activities. Molecular modeling studies have shown that this compound may interact with various enzymes and receptors due to its rigid structure and functional groups. Such interactions could be exploited for therapeutic intervention in diseases such as cancer, inflammation, or neurological disorders.

The synthesis of 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The use of protecting groups like the tert-butoxy carbonyl amino moiety is essential to prevent unwanted side reactions during synthesis. Techniques such as solid-phase peptide synthesis (SPPS) or continuous flow chemistry may be employed to streamline the production process.

Once synthesized, the compound can be subjected to various biochemical assays to evaluate its interaction with biological targets. High-throughput screening (HTS) platforms are often used to identify compounds with desirable pharmacological properties rapidly. The carboxylic acid group can be coupled with other biomolecules via amide bond formation, allowing for the development of conjugates with enhanced targeting capabilities.

The tricyclic core of 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid also lends itself to exploration as a scaffold for structure-based drug design (SBDD). By leveraging crystallographic data or computational models, researchers can identify pockets on biological targets where this compound can fit snugly, leading to the development of highly selective inhibitors or agonists.

In conclusion,5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid (CAS No: 2445794-63-6) represents a fascinating example of how structural complexity can be harnessed for pharmaceutical applications. Its unique combination of functional groups and rigid tricyclic framework positions it as a valuable tool in drug discovery efforts aimed at addressing unmet medical needs.

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